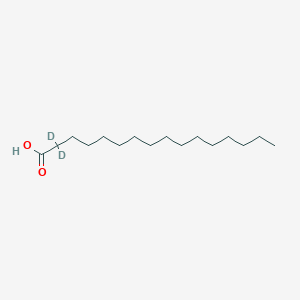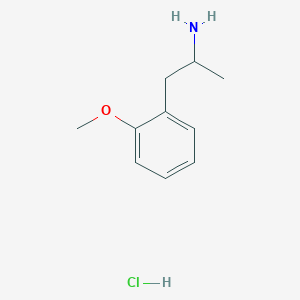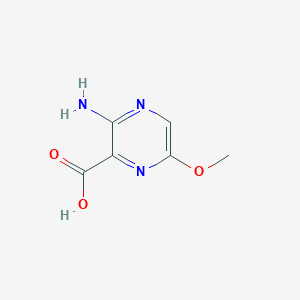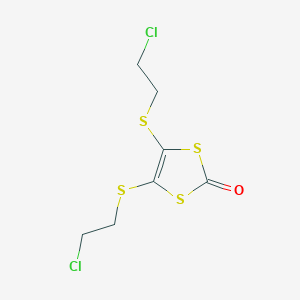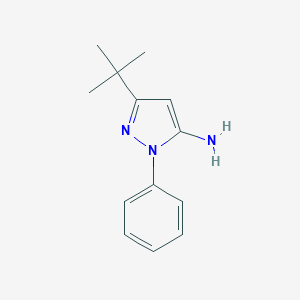
Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside, also known as MGRG, is a naturally occurring glycoside found in various plants such as the roots of Panax ginseng, the leaves of Camellia sinensis, and the fruits of Citrus unshiu. MGRG has attracted significant attention in recent years due to its potential therapeutic properties.
科学的研究の応用
Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, anti-oxidant, and neuroprotective effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to suppress the activation of NF-κB signaling pathway, which is involved in the regulation of inflammation. Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has also been shown to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells in vitro and in vivo. In addition, Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has been reported to exhibit anti-oxidant activity by scavenging free radicals and to protect against oxidative stress-induced damage. Furthermore, Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has been shown to exert neuroprotective effects by reducing oxidative stress and inflammation in the brain.
作用機序
The mechanism of action of Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside is not fully understood, but it is believed to involve multiple pathways. Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has been shown to inhibit the activation of NF-κB signaling pathway, which is involved in the regulation of inflammation. It has also been reported to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular homeostasis. Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has been shown to induce apoptosis in cancer cells by activating the caspase cascade and to inhibit the proliferation of cancer cells by inducing cell cycle arrest. Furthermore, Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has been shown to protect against oxidative stress-induced damage by increasing the expression of antioxidant enzymes.
生化学的および生理学的効果
Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has been shown to exert various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and to suppress the activation of NF-κB signaling pathway, which is involved in the regulation of inflammation. Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has also been shown to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells in vitro and in vivo. In addition, Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has been reported to exhibit anti-oxidant activity by scavenging free radicals and to protect against oxidative stress-induced damage. Furthermore, Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has been shown to exert neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It is also stable under normal laboratory conditions. However, Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its solubility in water is limited. Additionally, the purity of Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside can vary depending on the synthesis method used.
将来の方向性
There are several future directions for the study of Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail, particularly its interactions with specific signaling pathways and cellular targets. Additionally, further research is needed to optimize the synthesis method of Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside and to improve its solubility and bioavailability. Finally, the potential side effects of Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside need to be thoroughly investigated to ensure its safety for human use.
Conclusion
Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside is a naturally occurring glycoside with potential therapeutic properties. It has been shown to possess anti-inflammatory, anti-cancer, anti-oxidant, and neuroprotective effects, and its mechanism of action involves multiple pathways. Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has several advantages for lab experiments, but its solubility and cost are limitations. Future research directions include investigating its therapeutic potential, mechanism of action, synthesis optimization, and safety profile.
合成法
The synthesis of Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside can be achieved through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the use of chemical reagents to create Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside, while enzymatic synthesis utilizes enzymes to catalyze the reaction. Microbial synthesis, on the other hand, involves the use of microorganisms to produce Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside. The most commonly used method for synthesizing Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside is chemical synthesis, which involves the reaction of methyl 2,3,4-tri-O-acetyl-α-L-rhamnopyranoside with β-galactopyranosyl bromide in the presence of a Lewis acid catalyst.
特性
CAS番号 |
128962-64-1 |
|---|---|
製品名 |
Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside |
分子式 |
C13H24O10 |
分子量 |
340.32 g/mol |
IUPAC名 |
(2R,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O10/c1-4-6(15)8(17)10(19)12(21-4)23-11-9(18)7(16)5(3-14)22-13(11)20-2/h4-19H,3H2,1-2H3/t4-,5+,6-,7-,8+,9-,10+,11+,12+,13+/m0/s1 |
InChIキー |
ZUPSABSQBFCIOU-RGEWLTSSSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC)CO)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC)CO)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC)CO)O)O)O)O)O |
同義語 |
Me-beta-RG methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




